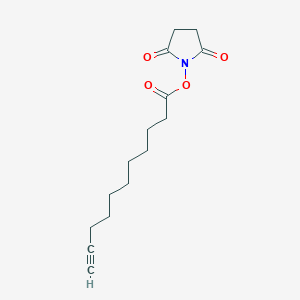

10-Undecynoyl-OSu

Descripción general

Descripción

10-Undecynoyl-OSu is a click chemistry reagent . It is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry .

Molecular Structure Analysis

The molecular formula of this compound is C15H21NO4 . Its molecular weight is 279.33 g/mol .

Chemical Reactions Analysis

This compound is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry . This suggests that it can participate in chemical reactions involving the alkyne group.

Physical And Chemical Properties Analysis

This compound is a white to off-white powder with a melting point of 67-77°C. It is soluble in organic solvents like DMF, DMSO, and THF, but insoluble in water. Its molecular formula is C15H21NO4, and its molecular weight is 279.33 g/mol . It has a pKa of 8.13.

Aplicaciones Científicas De Investigación

10-Undecynoyl-OSu has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, this compound has been used as a reagent in the synthesis of other compounds, such as dicarboxylic acids, glycerol derivatives, and alkyl halides. In biochemistry, this compound has been studied for its ability to inhibit the activity of enzymes, such as lipoxygenase, tyrosinase, and cyclooxygenase. In pharmacology, this compound has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

Mecanismo De Acción

Target of Action

10-Undecynoyl-OSu is a click chemistry reagent . It is primarily used as a hydrophobic bioconjugation linker . The primary targets of this compound are molecules that can be modified using click chemistry, particularly those containing alkyne groups .

Mode of Action

The compound interacts with its targets through a process known as click chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. Specifically, this compound can be further modified at the alkyne using Click-chemistry .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

10-Undecynoyl-OSu has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle in the laboratory. Additionally, this compound is relatively inexpensive, making it a cost-effective reagent for use in experiments. However, this compound may be toxic at high concentrations, so it should be handled with caution.

Direcciones Futuras

There are several potential future directions for research on 10-Undecynoyl-OSu. First, further research should be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research should be conducted to determine the potential therapeutic applications of this compound, such as in the treatment of cancer, diabetes, and cardiovascular diseases. Finally, further research should be conducted to explore the potential of this compound as an inhibitor of other enzymes, such as proteases and phosphatases.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) undec-10-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-2-3-4-5-6-7-8-9-10-15(19)20-16-13(17)11-12-14(16)18/h1H,3-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOUPBMTHXHXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)